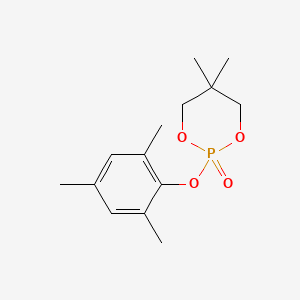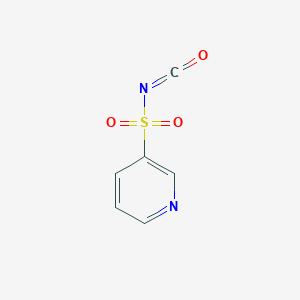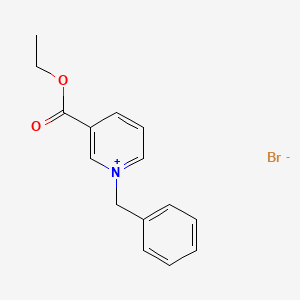
1,4-Dimethyl-1,4-dihydro-1,4-diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by an eight-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine can be synthesized through various methods. One common approach involves the reaction of lithiated N-methylpyrazole with isoamyl nitrite. This reaction leads to the formation of a medium-sized condensed heterocycle with three annulated pyrazole moieties . Another method includes phosphine-catalyzed [4 + 3] and [4 + 4] annulations of β′-acetoxy allenoates with N,N-dinucleophiles, which demonstrate high efficiency and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-dihydro-1,4-diazocine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,4-diazocine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects .
Similar Compounds:
1,3-Diazepine: Another heterocyclic compound with a seven-membered ring containing two nitrogen atoms.
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Uniqueness: this compound is unique due to its eight-membered ring structure, which provides distinct chemical and physical properties compared to smaller heterocycles like imidazole. This larger ring size allows for more complex interactions with molecular targets, potentially leading to novel applications in various fields.
Eigenschaften
| 72160-99-7 | |
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1,4-dimethyl-1,4-diazocine |
InChI |
InChI=1S/C8H12N2/c1-9-5-3-4-6-10(2)8-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
HBJOHFZBFFBVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=CN(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



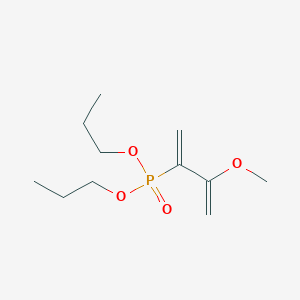
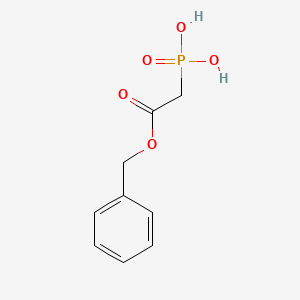
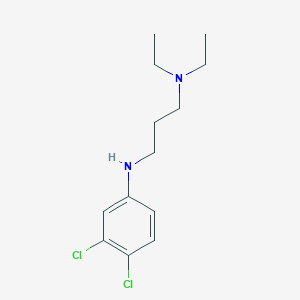
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
